molecular formula C23H20ClN3O3S B2506824 N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 369394-47-8

N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B2506824
CAS No.: 369394-47-8
M. Wt: 453.94
InChI Key: LAVVGNRGJHIUHW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a multifunctional acetamide derivative featuring:

  • A hexahydroquinolin-5-one core substituted with a cyano group (C≡N) at position 3 and furan-2-yl at position 2.
  • A sulfanyl bridge (-S-) linking the quinoline core to an acetamide group.
  • A 3-chloro-2-methylphenyl substituent on the acetamide nitrogen.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-13-15(24)5-2-6-16(13)26-20(29)12-31-23-14(11-25)21(19-9-4-10-30-19)22-17(27-23)7-3-8-18(22)28/h2,4-6,9-10,21,27H,3,7-8,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVVGNRGJHIUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following molecular formula: C24H18ClN3O4S. It features a chloro-substituted aromatic ring and a hexahydroquinoline moiety linked through a sulfur atom to an acetamide group. The presence of furan and cyano groups suggests potential reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of similar structures exhibit moderate to good antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar quinoline structures have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against bacteria such as Bacillus subtilis and Escherichia coli .
  • Anticancer Properties :
    • Compounds containing quinoline and furan moieties have been reported to exhibit anticancer activities across various cancer cell lines. For example, certain derivatives have demonstrated cytotoxic effects on human leukemia cell lines with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Activity :
    • Some studies suggest that related compounds may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators .

Antimicrobial Studies

Recent research has focused on the synthesis of related compounds and their biological evaluation:

CompoundTarget OrganismMIC (µM)
Compound AStaphylococcus aureus5.64
Compound BEscherichia coli8.33
Compound CCandida albicans16.69

These findings suggest that modifications in the chemical structure can significantly influence antimicrobial potency.

Anticancer Studies

A series of analogs were synthesized to evaluate their cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound DA549 (lung cancer)10.5
Compound EK562 (leukemia)12.0
Compound FHL-60 (leukemia)8.7

These results highlight the potential of these compounds as anticancer agents.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated a series of quinoline derivatives for their anticancer activity against multiple tumor types. The most potent compound exhibited significant growth inhibition in vitro and showed promise for further development as an anticancer therapeutic agent .
  • Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds against resistant bacterial strains. The findings indicated that certain modifications led to enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a pathway for developing new antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated IC50 values in the low micromolar range (1.9–7.52 μg/mL), suggesting potent antiproliferative activity .
  • Mechanism of Action : Preliminary molecular docking studies suggest that the compound may act as an inhibitor of key enzymes involved in tumor growth and metastasis, such as 5-lipoxygenase (5-LOX) and cyclin-dependent kinases (CDKs) .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In silico studies indicated potential inhibitory effects on inflammatory pathways, which could be beneficial for conditions like arthritis or other inflammatory diseases .

Potential Applications

Given its diverse biological activities, N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide has several potential applications:

  • Drug Development : Its anticancer and anti-inflammatory properties make it a candidate for further development into therapeutic agents for cancer treatment and inflammatory disorders.
  • Pharmaceutical Research : The compound serves as a lead structure for the synthesis of derivatives with enhanced efficacy and selectivity.
  • Biochemical Research : It can be used in biochemical assays to study enzyme inhibition mechanisms or cellular signaling pathways related to cancer and inflammation.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced activity against resistant cancer cell lines when compared to standard chemotherapy agents .
  • Inflammation Model Studies : In animal models of inflammation, compounds similar to this compound exhibited reduced inflammation markers compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Replacement of Hexahydroquinoline with Triazole
  • Compound (): 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide (CAS 573706-00-0) Core: 1,2,4-Triazole instead of hexahydroquinoline. Substituents: 3-ethoxyphenyl at triazole position 3. The ethoxy group increases lipophilicity, affecting membrane permeability .
Trifluoromethyl-Substituted Quinoline ()
  • Compound: 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide (CAS 383893-35-4) Substituent: Trifluoromethylphenyl replaces furan-2-yl.

Aromatic Ring Modifications

Fluorophenyl Derivatives ()
  • Compound (): N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS 578700-53-5) Substituents: 4-Fluoro and 3-chloro on the phenyl ring. The methyl group on the triazole enhances steric bulk .
Dichlorobenzyl Derivatives ()
  • Compound: 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide Substituents: Dichlorophenylmethyl instead of 3-chloro-2-methylphenyl. Impact: Increased lipophilicity from Cl groups may enhance blood-brain barrier penetration but could elevate toxicity risks .

Functional Group Variations

Sulfamoylphenyl vs. Cyano-Furan ()
  • Compound (): 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Functional Groups: Hydrazinylidene and sulfamoyl groups replace the sulfanyl-acetamide-quinoline system. Impact: The sulfamoyl group improves water solubility, while the hydrazinylidene moiety may confer chelation properties for metal-binding applications .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Trifluoromethyl Analog () Triazole Analog ()
Molecular Weight ~450 g/mol ~460 g/mol ~366 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 4.1 (high lipophilicity) 2.8 (moderate)
Hydrogen Bond Donors 2 (NH, OH) 2 3 (NH₂, NH)
Key Substituents Furan-2-yl, Cl, CH₃ CF₃, CH₃ Ethoxy, Cl, CH₃

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